Cas no 207598-26-3 (1-Methyl-3-indolyl-β-D-galactopyranoside)

1-Methyl-3-indolyl-β-D-galactopyranoside is a chromogenic substrate widely used in enzymatic assays, particularly for detecting β-galactosidase activity. Its key advantage lies in its ability to produce a visible indigo dye upon enzymatic cleavage, enabling straightforward qualitative and quantitative analysis. The compound is highly specific to β-galactosidase, minimizing interference from other enzymes. Its stability under standard laboratory conditions ensures reliable performance in both research and diagnostic applications. The reaction product’s intense color allows for sensitive detection, even at low enzyme concentrations. This substrate is particularly valuable in molecular biology, microbiology, and histochemistry for applications such as reporter gene assays and bacterial identification.
1-Methyl-3-indolyl-β-D-galactopyranoside structure
207598-26-3 structure
Product Name:1-Methyl-3-indolyl-β-D-galactopyranoside
CAS No:207598-26-3
MF:C15H19NO6
MW:309.31446480751
CID:66765
PubChem ID:57652055
Update Time:2025-06-09

1-Methyl-3-indolyl-β-D-galactopyranoside Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-3-indolyl-beta-D-galactopyranoside
    • 1-Methyl-3-indolyl-β-D-galactopyranoside
    • N-METHYLINDOXYL-BETA-D-GALACTOPYRANOSIDE
    • (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1-methylindol-3-yl)oxyoxane-3,4,5-triol
    • Green-β-D-gal
    • N-Methylindolyl-β-D-galactopyranoside
    • DTXSID00584810
    • FD10174
    • 207598-26-3
    • (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
    • (2R, 3R, 4S, 5R, 6S)-2-(hydroxymethyl)-6-(1-methylindol-3-yl)oxyoxane-3, 4, 5-triol
    • 1-Methyl-1H-indol-3-yl beta-D-galactopyranoside
    • N-Methylindolyl-beta-D-galactopyranoside
    • N-Methyl-3-indolyl-beta-D-galactopyranoside
    • (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1-methyl-1H-indol-3-yloxy)tetrahydro-2H-pyran-3,4,5-triol
    • beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl
    • 1-Methyl-3-indolyl- beta -D-galactopyranoside
    • (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol
    • Green-beta-D-gal
    • 1-Methyl-3-indolyl-beta-D-galactopyranoside, >=98.0% (HPLC)
    • N-Methyl-3-indolyl-b-D-galactopyranoside monohydrate
    • CS-0449463
    • N-Methylindoxy-beta-D-galactopyranoside
    • 4ljh
    • SCHEMBL233859
    • 1-Methyl-3-indolyl--D-galactopyranoside
    • MFCD00467869
    • (2R,3R,4S,5R,6S)-2-(HYDROXYMETHYL)-6-[(1-METHYLINDOL-3-YL)OXY]OXANE-3,4,5-TRIOL
    • MDL: MFCD00467869
    • Inchi: 1S/C15H19NO6/c1-16-6-10(8-4-2-3-5-9(8)16)21-15-14(20)13(19)12(18)11(7-17)22-15/h2-6,11-15,17-20H,7H2,1H3/t11-,12+,13+,14-,15-/m1/s1
    • InChI Key: FDECOIVNOJUVCV-GZBLMMOJSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1CO)O)O)O)OC1=CN(C)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 309.12100
  • Monoisotopic Mass: 309.12123733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.54
  • Boiling Point: 584.2°C at 760 mmHg
  • Flash Point: 307.1°C
  • Refractive Index: 1.659
  • PSA: 104.31000
  • LogP: -0.64300
  • Optical Activity: [α]20/D −41.5±2°, c = 1% in DMF/H2O 1:1

1-Methyl-3-indolyl-β-D-galactopyranoside Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S22-S24/25
  • FLUKA BRAND F CODES:3-10
  • Storage Condition:2-8°C

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1-Methyl-3-indolyl-β-D-galactopyranoside Suppliers

Amadis Chemical Company Limited
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(CAS:207598-26-3)1-Methyl-3-indolyl-β-D-galactopyranoside
Order Number:A879447
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:00
Price ($):1069.0
Email:sales@amadischem.com

Additional information on 1-Methyl-3-indolyl-β-D-galactopyranoside

1-Methyl-3-indolyl-β-D-galactopyranoside (CAS No. 207598-26-3): A Comprehensive Overview

1-Methyl-3-indolyl-β-D-galactopyranoside, a compound with the chemical identifier CAS No. 207598-26-3, has garnered significant attention in the field of biochemical research due to its unique structural properties and potential biological activities. This glycoside derivative, characterized by a β-D-galactopyranoside moiety linked to an indole ring with a methyl substituent, presents a fascinating subject for study in various biomedical applications.

The compound's structure, featuring a β-glycosidic bond between the galactose unit and the indole moiety, makes it an intriguing candidate for investigating enzyme-glycoside interactions. The indole ring, known for its presence in numerous bioactive molecules, suggests possible roles in modulating cellular processes. Moreover, the methyl group at the 1-position of the indole ring may influence the compound's solubility and metabolic stability, making it a versatile scaffold for further chemical modifications.

In recent years, glycosides have been extensively studied for their therapeutic potential. Among these, β-galactosides are particularly noteworthy due to their involvement in various physiological and pathological processes. The β-D-galactopyranoside unit in 1-Methyl-3-indolyl-β-D-galactopyranoside is recognized as a key structure in lactose metabolism and has been implicated in diseases such as lactose intolerance and certain types of cancer. The incorporation of an indole group into this glycoside framework opens up new avenues for exploring its biological significance.

Recent studies have highlighted the role of indole derivatives in modulating immune responses and antioxidant activities. The indole moiety in 1-Methyl-3-indolyl-β-D-galactopyranoside is likely to contribute to these properties, making it a potential candidate for developing novel immunomodulatory agents. Additionally, the galactopyranoside part of the molecule may interact with specific glycosidases, providing insights into enzyme inhibition mechanisms and their therapeutic implications.

One of the most compelling aspects of 1-Methyl-3-indolyl-β-D-galactopyranoside is its potential application in drug discovery. The structural features of this compound make it an excellent candidate for designing molecules that can interact with biological targets involved in diseases such as diabetes, cancer, and inflammatory disorders. Researchers have been exploring its derivatives to develop more potent and selective pharmacological agents. The ability to modify both the glycosidic and indolic parts of the molecule allows for extensive structural diversification, enabling the identification of lead compounds with enhanced biological activity.

The synthesis of 1-Methyl-3-indolyl-β-D-galactopyranoside involves intricate carbohydrate chemistry and organic synthesis techniques. The construction of the β-glycosidic bond requires precise control over reaction conditions to ensure high yield and purity. Advances in glycosylation methods have made it possible to synthesize complex glycosides like this one more efficiently. Techniques such as enzymatic glycosylation and protecting group strategies have been employed to achieve optimal results.

The biological evaluation of 1-Methyl-3-indolyl-β-D-galactopyranoside has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit certain enzymes involved in glycosylation pathways, suggesting potential therapeutic benefits in conditions where abnormal glycosylation occurs. Furthermore, preliminary animal studies have shown promising results in terms of reducing inflammation and oxidative stress, indicating its potential as an anti-inflammatory agent.

The future prospects for 1-Methyl-3-indolyl-β-D-galactopyranoside are vast and exciting. As our understanding of glycosylation biology continues to grow, so does the recognition of its importance in health and disease. This compound serves as a valuable tool for studying glycosidic interactions and developing novel therapeutic strategies. Ongoing research aims to uncover additional biological functions and optimize synthetic routes for large-scale production.

In conclusion, 1-Methyl-3-indolyl-β-D-galactopyranoside (CAS No. 207598-26-3) is a multifaceted compound with significant potential in biochemical research and drug development. Its unique structure combines the functionalities of a β-glycosidic bond with an indole moiety, making it a promising candidate for investigating enzyme interactions, modulating immune responses, and developing new therapeutic agents. As research progresses, this compound is expected to play a crucial role in advancing our understanding of glycosylation biology and its applications in medicine.

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Amadis Chemical Company Limited
(CAS:207598-26-3)1-Methyl-3-indolyl-β-D-galactopyranoside
A879447
Purity:99%
Quantity:1g
Price ($):1069.0
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